7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride
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Overview
Description
7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the chloromethyl group at the 7-position of the imidazo[1,2-a]pyridine ring enhances its reactivity, making it a valuable intermediate in the synthesis of various biologically active molecules.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been discussed for their development based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies
Biochemical Pathways
Imidazo[1,2-a]pyridines are known for their direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These strategies could potentially influence various biochemical pathways.
Pharmacokinetics
It’s worth noting that some imidazo[1,2-a]pyridine analogues have displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
It’s recommended to handle this compound with personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride typically involves the chloromethylation of imidazo[1,2-a]pyridine. One common method includes the reaction of imidazo[1,2-a]pyridine with formaldehyde and hydrochloric acid, often in the presence of a catalyst such as zinc chloride. The reaction proceeds via the formation of a chloromethyl intermediate, which is then converted to the hydrochloride salt.
Reaction Conditions:
Reagents: Imidazo[1,2-a]pyridine, formaldehyde, hydrochloric acid, zinc chloride.
Solvent: Typically, an organic solvent like dichloromethane or chloroform.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (20-40°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the product.
Chemical Reactions Analysis
Types of Reactions
7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Conditions typically involve mild bases such as sodium carbonate or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Substituted imidazo[1,2-a]pyridines with various functional groups.
Oxidation: Imidazo[1,2-a]pyridine carboxylic acids or aldehydes.
Reduction: Methylated imidazo[1,2-a]pyridines.
Scientific Research Applications
7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: In the development of probes and ligands for studying biological processes.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects, including antimicrobial, antiviral, and anticancer agents.
Industry: In the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the chloromethyl group.
7-Methylimidazo[1,2-a]pyridine: A similar compound with a methyl group instead of a chloromethyl group.
7-(Bromomethyl)imidazo[1,2-a]pyridine: A brominated analogue with similar reactivity.
Uniqueness
7-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry for the development of new therapeutic agents.
Properties
CAS No. |
86718-06-1 |
---|---|
Molecular Formula |
C8H8Cl2N2 |
Molecular Weight |
203.1 |
Purity |
95 |
Origin of Product |
United States |
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